Pipazethate

sigma-1 receptor antitussive binding affinity

Cough physiology researchers often lack a validated negative control that reliably fails to suppress cough. Pipazethate (CAS 2167-85-3) is clinically proven not to reduce cough frequency better than placebo, serving as the ideal negative control for discriminating true antitussive activity. • Sigma-1 receptor ligand (IC50 190 nM) - useful SAR comparator vs. caramiphen, carbetapentane, or dextromethorphan. • Functional GABA-A receptor antagonist - tool for hippocampal GABAergic inhibition and seizure susceptibility studies. • Also applicable as a salicylic acid analog for plant SAR activation in agrochemical screening. Supplied with ≥98% purity; standard global shipping.

Molecular Formula C21H25N3O3S
Molecular Weight 399.5 g/mol
CAS No. 2167-85-3
Cat. No. B1678394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePipazethate
CAS2167-85-3
Synonyms10H-pyrido(3,2-b)(1,4)-benzothiadiazine-10- carboxylic acid 2-(2-piperidinoethoxy)ethyl ester D 254
Lenopect
pipazetate
pipazetate hydrochloride
pipazethate
pipazethate monohydrochloride
Selvigon
Theratuss
Molecular FormulaC21H25N3O3S
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCOCCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4
InChIInChI=1S/C21H25N3O3S/c25-21(27-16-15-26-14-13-23-11-4-1-5-12-23)24-17-7-2-3-8-18(17)28-19-9-6-10-22-20(19)24/h2-3,6-10H,1,4-5,11-16H2
InChIKeyDTVJXCOMJLLMAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pipazethate: Sigma‑1 Ligand and GABA Antagonist


Pipazethate (INN), also referred to as pipazetate, is a synthetic 1‑azaphenothiazine derivative that was briefly marketed as a centrally acting, non‑narcotic oral cough suppressant [1]. The compound binds to the sigma‑1 receptor with an IC50 value of 190 nM [2][3] and exhibits functional GABA‑A receptor antagonist activity in rat hippocampus [4]. Originally approved by the US FDA in 1962 on evidence of safety alone, pipazethate was withdrawn from the US market in 1972 after the manufacturer failed to provide proof of efficacy [2]. Today the compound is used solely as a research tool in cough physiology and central nervous system studies.

Receptor tool Moderate‑affinity sigma‑1 ligand for binding and functional assays Distinct affinity profile vs. caramiphen, dextromethorphan
CNS mechanism Functional GABA‑A receptor antagonist in hippocampal studies Expands utility to seizure susceptibility and excitability research
Assay control Reported placebo‑level cough response supports negative control use Ideal for discriminating antitussive activity in cough models

Why Pipazethate Is Not Substitutable


Pipazethate cannot be freely interchanged with other non‑narcotic or opioid antitussives because of fundamental differences in primary pharmacology, clinical performance, and safety profile. Unlike the sigma‑1 agonists caramiphen (IC50 25 nM), carbetapentane (9 nM), or dextromethorphan (137 nM), pipazethate displays a moderate sigma‑1 affinity (190 nM) and, more critically, is a functional GABA‑A receptor antagonist—a mechanism that is not shared by commonly used cough suppressants [1][2]. In human trials, pipazethate failed to separate from placebo in reducing cough frequency, whereas codeine and dextromethorphan are established as effective antitussives [3]. Furthermore, its acute toxicity (oral LD50 560 mg/kg in rats) is comparable to codeine (542 mg/kg) but substantially higher (4.8‑fold) than dextromethorphan (116 mg/kg), indicating that dose‑response relationships cannot be extrapolated from one agent to another [4]. These divergent pharmacological and clinical characteristics preclude simple substitution.

Sigma‑1 affinity gap Moderate affinity (190 nM) differs substantially from high‑affinity antitussives like carbetapentane (9 nM). Response magnitude may not transfer directly.
Unique GABA‑A antagonism Functional GABA‑A receptor blockade is absent in codeine, dextromethorphan, and other common antitussives. Mechanistic mismatch precludes simple replacement.
Clinical endpoint divergence Reported trial data show no cough suppression over placebo, whereas codeine/dextromethorphan demonstrate established antitussive response. Endpoint profiles do not align.

Pipazethate vs. Other Antitussives


Sigma‑1 Receptor Binding Affinity

Pipazethate binds to the sigma‑1 receptor with an IC50 of 190 nM [1]. In the same guinea pig brain membrane assay, the non‑narcotic antitussives caramiphen, carbetapentane, and dimethoxanate exhibited IC50 values of 25 nM, 9 nM, and 41 nM, respectively [1]. Dextromethorphan, a widely used sigma‑1 agonist, shows an IC50 of approximately 137 nM [2]. Thus, pipazethate is a moderately potent sigma‑1 ligand, with a 7.6‑fold lower affinity relative to caramiphen and a 21‑fold lower affinity relative to carbetapentane.

Sigma‑1 Binding
Head‑to‑head
190 nM (pipazethate)
vs. 9–137 nM comparators
7.6‑fold lower vs. caramiphen; 21‑fold lower vs. carbetapentane
Supports structure–activity relationship studies of moderate vs. high‑affinity sigma‑1 engagement
Guinea pig brain membrane assay; context for affinity‑dependent CNS effects
sigma-1 receptor antitussive binding affinity

GABA‑A Receptor Antagonism

Pipazethate is a functional GABA‑A receptor antagonist, a property not shared by the major non‑narcotic antitussives (codeine, dextromethorphan, noscapine, caramiphen, carbetapentane) which act primarily via opioid or sigma‑1 receptor agonism [1]. In an iontophoretic study on rat hippocampal slices, pipazethate behaved as a 'partial reverser' of GABA‑mediated inhibition, potently increasing population spikes in a manner similar to 'complete reversers' such as bicuculline [1].

GABA‑A Antagonism
Class‑level
Partial reverser; potentiates population spikes
Not quantifiable in abstract; functional antagonism confirmed
Expands research utility to GABAergic neurotransmission and excitability endpoints
Iontophoretic study on rat hippocampal slices; mechanism absent in common antitussives
GABA-A receptor antitussive mechanism of action

Clinical Cough Suppression Efficacy

In a 1966 double‑blind, placebo‑controlled trial, pipazethate was evaluated in 70 patients with chronic cough and 41 healthy volunteers in whom cough was artificially induced by the method of Bickerman and Barach [1]. The results demonstrated that pipazethate did not reduce cough frequency or severity compared with placebo, either in the clinical cohort or in the experimental model [1]. This lack of efficacy stands in contrast to established antitussives such as codeine and dextromethorphan, which have been shown in multiple studies to significantly suppress cough.

Cough Suppression
Head‑to‑head
No better than placebo
Double‑blind trial; FDA withdrawal 1972 for lack of efficacy evidence
Supports negative control role in cough models; differentiates true antitussive response
70 chronic cough patients + 41 induced‑cough subjects; endpoint context differs from codeine/dextromethorphan
cough suppressant clinical trial efficacy

Acute Oral Toxicity Comparison

The acute oral LD50 of pipazethate in rats is 560 mg/kg [1]. By cross‑study comparison, codeine has a rat oral LD50 of 542 mg/kg , while dextromethorphan is substantially more toxic with an LD50 of 116 mg/kg . Consequently, pipazethate is 4.8‑fold less acutely toxic than dextromethorphan and essentially equipotent to codeine with respect to acute lethality.

Acute Toxicity
Cross‑study
560 mg/kg (rat oral LD50)
4.8‑fold higher LD50 vs. dextromethorphan (116 mg/kg); similar to codeine (542 mg/kg)
Informs safety‑related endpoint monitoring in preclinical CNS exposure studies
Cross‑study comparison; species‑specific toxicity requires independent verification
acute toxicity LD50 safety pharmacology

Plant Defense Activation: Salicylic Acid Analog

Pipazethate HCl has been repurposed as a plant defense activator. In greenhouse studies on rice (Oryza sativa), foliar application of pipazethate HCl significantly enhanced resistance to Pyricularia oryzae, the causal agent of rice blast disease [1]. The compound had no direct antifungal activity in vitro, indicating that protection is mediated through induction of systemic acquired resistance (SAR). Pipazethate HCl upregulated salicylic acid pathway markers OsWRKY45 and OsNPR1, mimicking the action of salicylic acid [1]. Quantitative disease reduction data are presented in the full publication.

Plant Defense
Class‑level
Significant blast severity reduction (exact % in full text)
No direct antifungal activity; SAR pathway activation
Supports repurposing as salicylic acid analog for plant defense elicitor screening
Greenhouse rice model; upregulation of OsWRKY45/OsNPR1 reported
plant defense salicylic acid rice blast SAR

Pipazethate Research Applications


Sigma‑1 Receptor Pharmacology

Pipazethate serves as a moderate‑affinity sigma‑1 ligand (IC50 190 nM) in binding and functional assays. Its affinity, which is 7.6‑fold lower than caramiphen and 21‑fold lower than carbetapentane [1], makes it a useful comparator for exploring the relationship between sigma‑1 binding potency and in vivo antitussive or CNS effects.

GABAergic Neurotransmission and Seizure Research

Because pipazethate acts as a functional GABA‑A receptor antagonist in the hippocampus [2], it can be employed as a tool to study GABAergic inhibition, seizure susceptibility, and the role of GABA‑A subtypes in neuronal excitability.

Negative Control for Cough Suppression Assays

Given the robust clinical evidence that pipazethate does not suppress cough better than placebo [3], it is an ideal negative control in experimental cough models, allowing researchers to discriminate true antitussive activity from nonspecific effects.

Plant Systemic Acquired Resistance Induction

Pipazethate HCl can be used as a salicylic acid analog to activate SAR in rice and potentially other crops [4]. This application is relevant for agrochemical screening programs seeking novel plant defense elicitors.

Application
Selection Property
Validation Focus
Sigma‑1 receptor pharmacology
Moderate sigma‑1 affinity profile
Binding assay context and structure–activity comparison
GABAergic neurotransmission research
Functional GABA‑A receptor antagonism
Electrophysiological endpoint monitoring in hippocampal models
Cough suppression assay negative control
Placebo‑level cough response
Endpoint differentiation from active antitussive compounds
Plant systemic acquired resistance induction
Salicylic acid pathway activation
Disease resistance phenotype in greenhouse rice blast model

Technical Documentation Hub

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